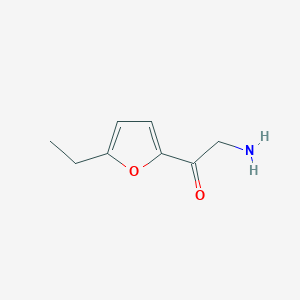

2-Amino-1-(5-ethylfuran-2-yl)ethanone

Description

2-Amino-1-(5-ethylfuran-2-yl)ethanone is an organic compound that belongs to the class of furan derivatives It features a furan ring substituted with an ethyl group and an amino group attached to an ethanone moiety

Properties

Molecular Formula |

C8H11NO2 |

|---|---|

Molecular Weight |

153.18 g/mol |

IUPAC Name |

2-amino-1-(5-ethylfuran-2-yl)ethanone |

InChI |

InChI=1S/C8H11NO2/c1-2-6-3-4-8(11-6)7(10)5-9/h3-4H,2,5,9H2,1H3 |

InChI Key |

CWOLOSVGYYMGCT-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(O1)C(=O)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(5-ethylfuran-2-yl)ethanone can be achieved through several methods. One common approach involves the reaction of 2-methylfuran with acetic anhydride to form 2-acetyl-5-methylfuran, which is then subjected to a reductive amination process using ammonia or an amine source to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(5-ethylfuran-2-yl)ethanone undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used as reducing agents.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-Amino-1-(5-ethylfuran-2-yl)ethanone has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 2-Amino-1-(5-ethylfuran-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

2-Amino-1-phenylethanone: Similar in structure but with a phenyl group instead of a furan ring.

2-Aminoacetophenone: Another related compound with an acetophenone moiety.

2-Amino-1-(4-chlorophenyl)ethanone: Features a chlorophenyl group instead of a furan ring

Uniqueness

2-Amino-1-(5-ethylfuran-2-yl)ethanone is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties. The furan ring can participate in various reactions, making this compound versatile for different applications.

Biological Activity

2-Amino-1-(5-ethylfuran-2-yl)ethanone is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by research findings and case studies.

The compound features a furan ring, which is known for its diverse biological activities. The structure can be represented as follows:

The biological activity of this compound is believed to be mediated through its interaction with various molecular targets, including enzymes and receptors involved in biochemical pathways. The compound may modulate these pathways, leading to its observed effects in different biological systems.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies demonstrated that it inhibits the release of pro-inflammatory cytokines such as interleukin-6 (IL-6) in human cell lines. This effect is significant for conditions involving chronic inflammation .

Anticancer Activity

Research into the anticancer properties of this compound has revealed its cytotoxic effects on various cancer cell lines. For instance, studies showed that it induces apoptosis in K562 chronic myelogenous leukemia cells.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| K562 | 12.5 ± 1.0 | Induction of apoptosis via ROS generation |

| PC3 (Prostate Cancer) | 15.0 ± 1.5 | Cell cycle arrest and apoptosis |

The compound's mechanism appears to involve reactive oxygen species (ROS) generation, leading to mitochondrial dysfunction and subsequent activation of apoptotic pathways .

Case Studies

A notable case study involved the administration of this compound in animal models to assess its therapeutic potential against cancer. The results indicated a significant reduction in tumor size compared to control groups, highlighting its potential as an effective anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.